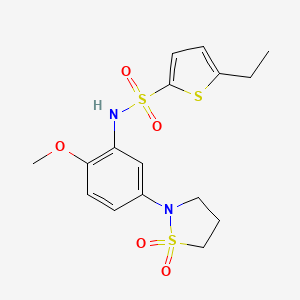
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H20N2O5S3 and its molecular weight is 416.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Isothiazolidine moiety : Contributes to its unique chemical properties.
- Methoxyphenyl group : Enhances its interaction with biological targets.
- Ethylthiophene and sulfonamide functionalities : Impart additional reactivity and biological significance.
The molecular formula is C19H24N2O5S2 with a molecular weight of approximately 424.5 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the dioxidoisothiazolidinyl group : This is achieved through the reaction of suitable precursors with sulfur dioxide and an oxidizing agent.
- Nucleophilic substitution : The dioxidoisothiazolidinyl group is introduced to the phenyl ring.
- Methylation : The methoxy group is added using methylating agents like dimethyl sulfate or methyl iodide.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. For example, studies have shown that compounds with similar structures can significantly inhibit the proliferation of various human cancer cell lines, including:
- HeLa cells
- MCF-7 cells
- A549 cells
In vitro assays demonstrated that certain derivatives led to apoptotic cell death and cell cycle arrest in the sub-G1 phase, suggesting a mechanism involving disruption of cellular growth pathways .
The mechanism of action for this compound primarily involves:
- Inhibition of cyclin-dependent kinases (CDKs) : This class of enzymes plays a critical role in regulating the cell cycle. By inhibiting CDKs, the compound may effectively halt cancer cell division.
- Binding to specific receptors or enzymes : The sulfonamide moiety may interact with various biological targets, modulating their activity and affecting downstream signaling pathways.
Research Findings and Case Studies
A detailed examination of related compounds reveals consistent patterns in biological activity:
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Sorafenib | 7.91 | HeLa | CDK inhibition |
| Compound 5d | 0.37 | HeLa | Apoptosis induction |
| Compound 5g | 0.73 | HeLa | Cell cycle arrest |
These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.
Applications in Medicinal Chemistry
The compound's unique structure positions it as a promising candidate for:
- Drug development : Its ability to target specific cellular pathways makes it suitable for designing new anticancer agents.
- Pharmaceutical applications : Ongoing research aims to explore its efficacy against other diseases beyond cancer, including antimicrobial and antifungal activities.
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S3/c1-3-13-6-8-16(24-13)26(21,22)17-14-11-12(5-7-15(14)23-2)18-9-4-10-25(18,19)20/h5-8,11,17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZKHBTVTULREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














